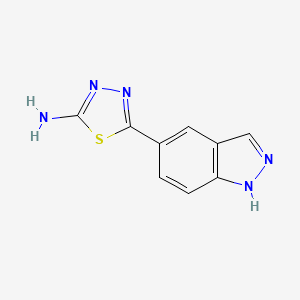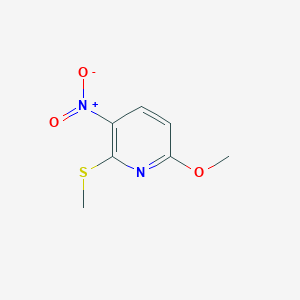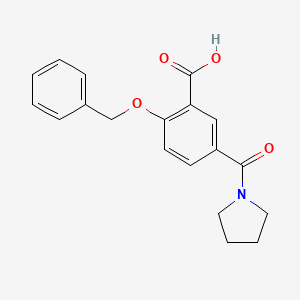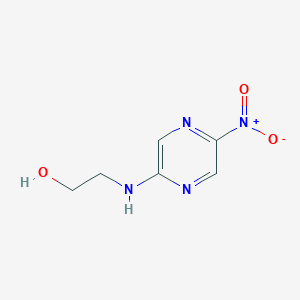![molecular formula C11H7BrClIS B8559890 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, and a thienylmethyl group that is further substituted with chlorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a benzene derivative followed by the introduction of the thienylmethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product with the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for nucleophilic substitution) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms and the thienylmethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-iodobenzene: Lacks the thienylmethyl group and chlorine substitution.
1-(5-Chloro-2-thienylmethyl)-2-iodobenzene: Lacks the bromine substitution.
5-Bromo-1-(2-thienylmethyl)-2-iodobenzene: Lacks the chlorine substitution on the thienylmethyl group.
Uniqueness
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene is unique due to the presence of multiple halogen atoms and the thienylmethyl group. This combination of substituents imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H7BrClIS |
|---|---|
Poids moléculaire |
413.50 g/mol |
Nom IUPAC |
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene |
InChI |
InChI=1S/C11H7BrClIS/c12-8-1-3-10(14)7(5-8)6-9-2-4-11(13)15-9/h1-5H,6H2 |
Clé InChI |
RRKCHDWHVNOIIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CC2=CC=C(S2)Cl)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














